2-(1H-Pyrrol-1-yl)aniline
Overview
Description
1-(2-Aminophenyl)pyrrole participates in Pt(IV)-catalyzed hydroamination triggered cyclization reaction to yield fused pyrrolo [1,2-a] quinoxalines. It reacts with aromatic or heteroaromatic aldehydes in ethanol and catalytic amounts of acetic acid to yield 4,5-dihydropyrrolo[1,2-a]quinoxalines. Thin films of poly(1-(2-aminophenyl)pyrrole) has been prepared via oxidative electropolymerization.
Scientific Research Applications
Chemical Structure and Properties
2-(1H-Pyrrol-1-yl)aniline and its isomers have been studied for their unique chemical structures and properties. These compounds, such as 3-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and 4-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, exhibit planar backbones and show significant interactions, including hydrogen bonds and C-H···π interactions, forming centrosymmetric dimers (Su, Wang, Liu, & Li, 2013).
Synthesis Applications
This compound is utilized in various synthesis processes. It has been used in the copper-catalyzed synthesis of alkyl-substituted pyrrolo[1,2-a]quinoxalines (Yan & Guan, 2020) and in aerobic oxidative carboamination processes for producing pyrrolo[1,2-a]quinoxalines (Dai, Deng, Zhu, & Tang, 2017). Additionally, it serves as a directing group in C-H amination mediated by cupric acetate (Zhao et al., 2017).
Material Science and Sensor Applications
In material science, derivatives of this compound have been explored for the development of novel materials and sensors. For instance, thienylpyrrole derivatives have shown potential in spectroelectrochemical and biosensor applications, demonstrating distinct electrochromic properties (Ayranci et al., 2015).
Pharmaceutical Research
In pharmaceutical research, this compound has been involved in the synthesis of compounds with potential biological activity. For example, 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, derived from this compound, have been evaluated for their ability to inhibit cyclin-dependent kinases, showing potential in cancer treatment (Wang et al., 2004).
Mechanism of Action
Target of Action
It’s known that this compound participates in copper-catalyzed oxidative cyclization reactions .
Mode of Action
2-(1H-Pyrrol-1-yl)aniline interacts with its targets through a copper-catalyzed oxidative cyclization reaction . This reaction proceeds through carbon-carbon (C–C) bond cleavage and new carbon-carbon (C–C) and carbon-nitrogen (C–N) bond formation . A mechanistic study suggests that alkyl radical species participate in the cascade reaction .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of pyrrolo[1,2-a]quinoxalines . This is achieved via a copper (II)-catalyzed domino reaction between 2-(1H-Pyrrol-1-yl)anilines and alkylsilyl peroxides .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of pyrrolo[1,2-a]quinoxalines . These are achieved via a copper (II)-catalyzed domino reaction between 2-(1H-Pyrrol-1-yl)anilines and alkylsilyl peroxides .
Action Environment
It’s known that the reaction involving this compound utilizes oxygen (o2) as an oxidant .
Safety and Hazards
Future Directions
The future directions of research involving 2-(1H-Pyrrol-1-yl)aniline could involve further exploration of its potential in various biological and optical applications . For example, some substituted pyrrolo[1,2-a]quinoxaline derivatives, which can be synthesized from this compound, have shown promise for novel and highly potent 5-HT3 receptor agonists .
Biochemical Analysis
Biochemical Properties
2-(1H-Pyrrol-1-yl)aniline plays a crucial role in biochemical reactions, particularly in the formation of pyrrolo[1,2-a]quinoxalines through oxidative cyclization. This compound interacts with various enzymes and proteins, including copper and iron catalysts, which facilitate its transformation into biologically active derivatives . The nature of these interactions involves C–C and C–N bond formation, which is essential for the synthesis of complex heterocyclic compounds .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by participating in oxidative carboamination reactions, which can affect cell signaling pathways and gene expression . The compound’s ability to form pyrrolo[1,2-a]quinoxalines has been linked to various biological activities, including antimalarial and antitumor effects . These activities suggest that this compound can modulate cellular metabolism and enhance the production of bioactive molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a series of binding interactions with biomolecules. The compound undergoes oxidative cyclization, facilitated by copper or iron catalysts, leading to the formation of pyrrolo[1,2-a]quinoxalines . This process involves the cleavage of C–C bonds and the formation of new C–C and C–N bonds, with alkyl radical species participating in the reaction cascade . These molecular interactions are critical for the compound’s biochemical activity and its ability to modulate enzyme functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of oxidants and catalysts . Long-term studies have shown that this compound can maintain its biochemical activity over extended periods, although its efficacy may decrease due to gradual degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can enhance biochemical reactions and produce beneficial effects, such as antitumor activity . High doses may lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of heterocyclic compounds. The compound interacts with enzymes and cofactors that facilitate its transformation into pyrrolo[1,2-a]quinoxalines . These metabolic pathways are essential for the compound’s biochemical activity and its ability to modulate metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biochemical activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for the compound’s ability to modulate cellular processes and enhance biochemical reactions .
Properties
IUPAC Name |
2-pyrrol-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMZHPUPLWQIBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208997 | |
Record name | 2-(1H-Pyrrol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727718 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6025-60-1 | |
Record name | 1-(2-Aminophenyl)pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6025-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Pyrrol-1-yl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6025-60-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1H-Pyrrol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-pyrrol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(1H-Pyrrol-1-yl)aniline in organic synthesis?
A: this compound serves as a versatile starting material for constructing pyrrolo[1,2-a]quinoxalines [, , , , , , , , , ], a class of nitrogen-containing heterocycles found in various natural products and pharmaceuticals.
Q2: What are some common synthetic routes for incorporating this compound into pyrrolo[1,2-a]quinoxaline scaffolds?
A2: Researchers have explored several methods, including:
- Copper-catalyzed oxidative cyclization: This approach utilizes readily available alkylsilyl peroxides and proceeds through C-C bond cleavage and the formation of new C-C and C-N bonds [].
- Copper-catalyzed reactions with alkylboronic acids: This method provides another route to alkyl-substituted pyrrolo[1,2-a]quinoxalines, showcasing the versatility of copper catalysis in these reactions [].
- Palladium-catalyzed oxidative carbonylation: This strategy allows for the direct introduction of a carbonyl group at the C2 position of the indole moiety, leading to indolo[1,2-a]quinoxalin-6(5H)-ones []. A similar approach can be applied to synthesize pyrrolo[1,2-a]quinoxalin-4(5H)-ones.
- Iodine-catalyzed multicomponent reactions: This method employs readily available reagents like ninhydrin and alcohols to access diversely substituted pyrrolo[1,2-a]quinoxalines via a spirocyclic ring-opening strategy [].
Q3: What are the advantages of using this compound as a starting material in these reactions?
A3: The use of this compound offers several benefits:
Q4: Are there any challenges associated with using this compound in synthesis?
A4: While generally a versatile building block, potential challenges might include:
Q5: Beyond the methods mentioned above, are there other approaches for incorporating this compound into complex molecules?
A5: Yes, researchers have explored other methods:
- Transition-metal-free synthesis: α-amino acids can be employed to construct pyrrolo[1,2-a]quinoxalines in a process that forms new C-C and C-N bonds without the need for transition metal catalysts [].
- Chiral Brønsted acid catalysis: This approach enables the enantioselective synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines by reacting 2-(1H-Pyrrol-1-yl)anilines with α-ketoamides in the presence of a chiral catalyst [].
Q6: What are the potential applications of pyrrolo[1,2-a]quinoxalines synthesized using this compound?
A6: Given the prevalence of pyrrolo[1,2-a]quinoxaline scaffolds in bioactive molecules, these synthetic strategies hold promise for developing:
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